Ortho-Bromine LogP Contribution Distinguishes Lipophilicity from Non-Halogenated and Para-Substituted Analogs
The target compound has a measured/calculated LogP of approximately 1.10–1.36, which is elevated relative to the unsubstituted N-benzyl analog (LogP ~0.6, estimated) due to the lipophilic ortho-bromine atom . This difference places the compound in a distinct lipophilicity window that influences membrane permeability and non-specific protein binding, a key consideration in cell-based assay design where excessive lipophilicity can cause aggregation-based false positives [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1025 (Fluorochem) / 1.357 (Leyan) |
| Comparator Or Baseline | N-benzyl-2-(1,2,4-triazol-1-yl)acetamide: LogP ~0.6 (estimated by structural analogy); N-(4-bromobenzyl) analog: similar LogP range expected (class-level inference, no direct measurement available) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 vs. unsubstituted analog; comparable to para-bromo isomer (inferred) |
| Conditions | Calculated LogP values from vendor technical datasheets; experimental confirmation not available |
Why This Matters
For procurement decisions, the ortho-bromo substitution provides a experimentally measurable LogP increase that can serve as a quality control metric (e.g., by HPLC retention time), and lipophilicity differentiation is critical when selecting analogs for SAR studies aimed at optimizing cellular permeability while avoiding excessive lipophilicity-driven promiscuity.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level evidence on lipophilicity ranges and promiscuity). View Source
